

Spectroscopic Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,4-dichlorobenzene

Cat. No.: B150605

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **2-bromo-1,4-dichlorobenzene**, a significant compound in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for structural elucidation.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-bromo-1,4-dichlorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available	-	-	-

¹³C NMR Spectrum[1]

Chemical Shift (ppm)	Assignment
133.7	C-Cl
132.0	C-H
131.2	C-H
129.2	C-H
122.2	C-Br
120.0	C-Cl

Infrared (IR) Spectral Data[2][3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3040	Weak	C-H aromatic stretching
~1560	Medium	C=C aromatic ring stretching
~1450	Strong	C=C aromatic ring stretching
~1100	Strong	C-H in-plane bending
~870	Strong	C-H out-of-plane bending
~820	Strong	C-H out-of-plane bending
~700	Strong	C-Cl stretching
~600	Strong	C-Br stretching

Mass Spectrometry (MS) Data[2][4]

m/z	Relative Intensity	Assignment
224	High	$[M]^+$ (molecular ion with ^{79}Br , ^{235}Cl)
226	High	$[M]^+$ (isotopic peak with ^{81}Br or ^{37}Cl)
228	Medium	$[M]^+$ (isotopic peak with ^{81}Br and ^{37}Cl)
145	Medium	$[M-\text{Br}]^+$
110	Medium	$[M-\text{Br}-\text{Cl}]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition^{[2][3][4]}

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-bromo-1,4-dichlorobenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the aromatic region (approximately 6-8 ppm).
 - Employ a standard 90° pulse sequence.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**

- Set a wider spectral width to encompass the full range of carbon chemical shifts (approximately 0-150 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A longer acquisition time and a greater number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ^{13}C .[\[5\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[\[6\]](#)

- Sample Preparation: Place a small amount of solid **2-bromo-1,4-dichlorobenzene** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

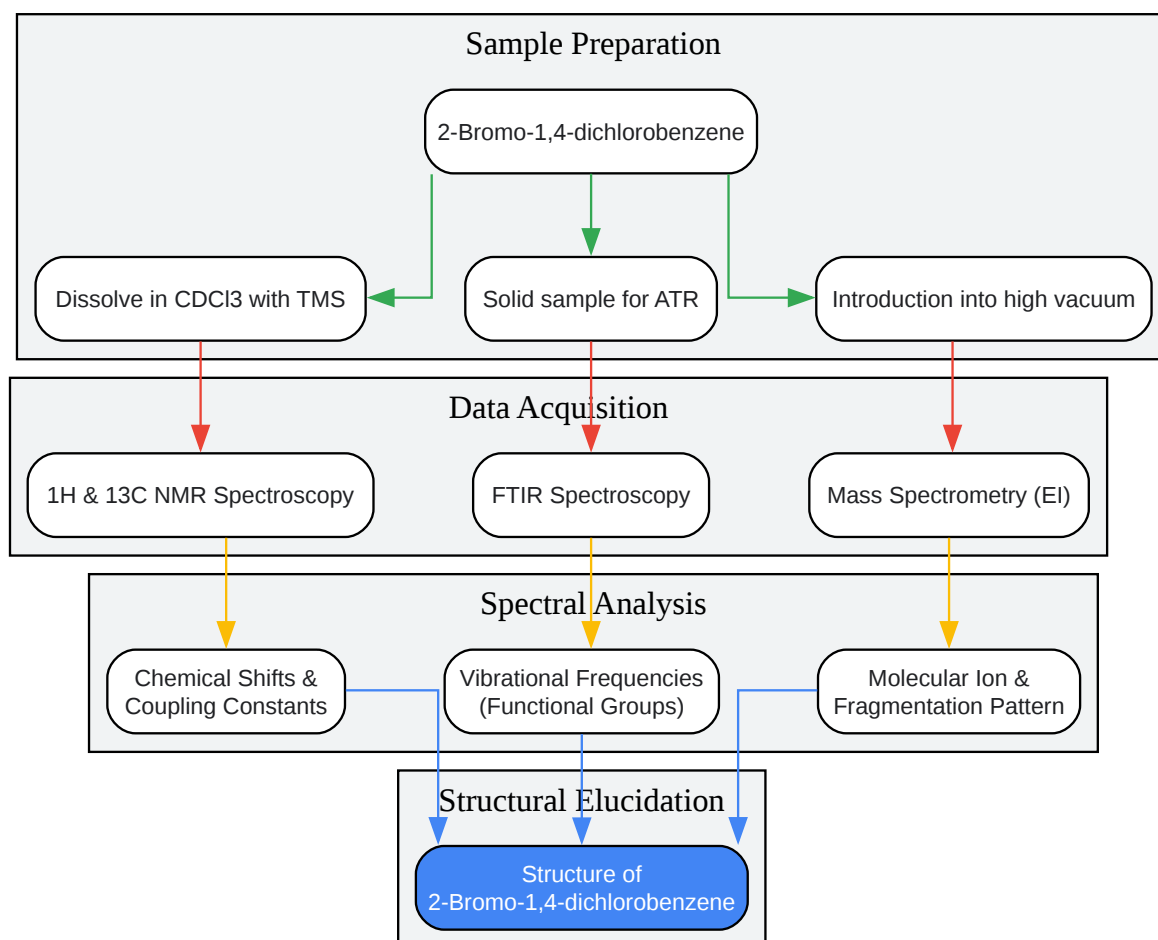
Electron Ionization (EI) Mass Spectrometry[\[7\]](#)

- Sample Introduction: Introduce a small amount of **2-bromo-1,4-dichlorobenzene** into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or ion trap).
- **Detection:** Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-bromo-1,4-dichlorobenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-bromo-1,4-dichlorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,4-dichlorobenzene(1435-50-3) ¹³C NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. epfl.ch [epfl.ch]
- 6. 4-Bromo-1,2-dichlorobenzene | C₆H₃BrCl₂ | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150605#2-bromo-1-4-dichlorobenzene-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com